1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which contribute to their diverse chemical properties and biological activities. This specific compound is characterized by the presence of a thiazole ring attached to a cyclohexanecarboxylate group, making it of interest in various scientific fields, including medicinal chemistry and materials science.
1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate is classified as an ester due to the presence of a carboxylate group derived from cyclohexanecarboxylic acid. It also falls under the category of heterocyclic compounds due to its thiazole structure.
The synthesis of 1,3-thiazol-5-ylmethyl cyclohexanecarboxylate typically involves the reaction between a thiazole derivative and cyclohexanecarboxylic acid. Common methods include:
The reaction conditions, such as temperature and reaction time, can significantly influence the yield and purity of the final product. Typically, reactions are conducted at room temperature for several hours, followed by purification steps such as recrystallization or chromatography .
The molecular structure of 1,3-thiazol-5-ylmethyl cyclohexanecarboxylate can be represented as follows:
The chemical formula for 1,3-thiazol-5-ylmethyl cyclohexanecarboxylate is CHNOS. Its molecular weight is approximately 235.32 g/mol .
1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate can undergo various chemical reactions including:
These reactions typically require specific catalysts or conditions (e.g., acidic or basic media) to proceed efficiently .
Relevant data indicates that compounds with thiazole rings often exhibit interesting reactivity patterns due to their electron-rich nature .
1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate has potential applications in:
Research continues into its biological effects and potential therapeutic uses, particularly in antimicrobial and anticancer applications .
The systematic IUPAC name "1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate" defines this hybrid molecule unambiguously. It comprises two core units: a cyclohexanecarboxylate moiety (a saturated six-membered alicyclic ring esterified at the carboxyl group) and a 1,3-thiazol-5-ylmethyl group (a five-membered heterocyclic ring containing nitrogen and sulfur, attached via its 5-position carbon to a methylene bridge) [1] [8]. The molecular formula is C₁₁H₁₅NO₂S, with a molecular weight of 225.31 g/mol [1].
Structurally, the cyclohexane ring adopts stable chair conformations, contributing significant three-dimensionality and lipophilicity. The thiazole ring is intrinsically aromatic due to delocalization of a lone pair from sulfur, fulfilling Hückel's rule. This aromaticity enhances metabolic stability and facilitates π-π stacking interactions with biological targets [3] [5]. The ester linkage (–COO–) between the alicyclic and heteroaromatic systems introduces polarity and hydrolytic susceptibility, influencing pharmacokinetic behavior. This architecture classifies the compound as a bicyclic hybrid scaffold, merging sp³-rich (cyclohexane) and sp²-rich (thiazole) domains [5] [8].
Table 1: Structural Descriptors of 1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate
Property | Value/Description |
---|---|
Systematic Name | (1,3-Thiazol-5-yl)methyl cyclohexanecarboxylate |
Molecular Formula | C₁₁H₁₅NO₂S |
Molecular Weight | 225.31 g/mol |
Core Structural Features | Alicyclic ester + Heteroaromatic thiazole |
Bond Linkage | Ester (–COO–CH₂–) |
Aromatic System | 1,3-Thiazole ring (6π electrons) |
Thiazole-based medicinal chemistry originated with natural products like penicillin G (containing a fused thiazolidine ring), discovered in the 1940s. This marked the first major therapeutic application of thiazole-derived structures [3]. Synthetic development accelerated with the Hantzsch thiazole synthesis (1887), enabling facile construction of the thiazole core from α-halocarbonyls and thioamides. This reaction remains pivotal for generating diverse thiazole libraries [3].
The 1940s-1960s witnessed the clinical introduction of synthetic thiazole drugs:
Contemporary research (2010s-present) focuses on rational hybridization strategies. The integration of thiazole with alicyclic systems (e.g., cyclohexane) represents an evolution toward molecular complexity and spatial coverage, aiming to enhance target selectivity and overcome drug resistance [3] [5]. 1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate exemplifies this modern approach, leveraging synergistic physicochemical properties.
Table 2: Key Milestones in Thiazole Drug Development
Era | Compound Class | Therapeutic Role | Influence on Hybrid Design |
---|---|---|---|
1940s | Penicillins (natural) | Antibiotics | Demonstrated thiazole's biological relevance |
1940s-1950s | Sulfathiazole (synthetic) | Antibacterial | Validated synthetic accessibility |
1990s-2000s | Ritonavir, Simeprevir | Antiviral (HIV, HCV) | Established role in complex target inhibition |
2010s-Present | Hybrids (e.g., cyclohexane-thiazole) | Broad-spectrum (TB, cancer, etc.) | Optimized physicochemical profiles & target engagement |
The fusion of cyclohexanecarboxylate and thiazole scaffolds generates pharmacologically advantageous synergies:
Bioactivity Breadth: Computational studies (e.g., Bayesian dual-event models) predict such hybrids to possess antitubercular activity with minimized mammalian cytotoxicity. These models screen for structural features correlating with whole-cell Mycobacterium tuberculosis inhibition and low Vero cell toxicity, achieving high enrichment rates (>14% hit rates vs. <1% in random HTS) [2]. The cyclohexane ring enhances membrane permeability toward intracellular pathogens like Mtb, while the thiazole enables target interference (e.g., InhA inhibition) [2] [3].
Target Versatility: Thiazole modulates diverse targets:
Metabolic: DPP-4 (e.g., teneligliptin), xanthine oxidase (e.g., febuxostat) [5].The ester-linked cyclohexane moiety fine-tunes lipophilicity (LogP ~2.5, predicted), balancing cellular uptake and solubility [8] [9].
Metabolic Fate: Cyclohexanecarboxylate esters serve as prodrug enablers. Hydrolysis by carboxylesterases releases cyclohexanecarboxylic acid (an endogenous metabolite) and the thiazole-alcohol, potentially reducing idiosyncratic toxicity [4] [9]. This controlled degradation aligns with the "soft drug" design principle observed in FDA-approved thiazoles like cefpodoxime [3].
Table 3: Predicted Pharmacological Profile of 1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate
Property | Significance | Supporting Evidence |
---|---|---|
Antitubercular Potential | Bayesian models prioritize hybrids for Mtb growth inhibition & low cytotoxicity | Dual-event model validation [2] |
Target Diversity | Capable of interacting with enzymes, receptors, & nucleic acids | SAR of analogous thiazoles [3] [5] |
Prodrug Capability | Ester hydrolysis releases bioactive metabolites | Metabolic pathways of cyclohexanecarboxylate esters [4] [9] |
Physicochemical Profile | Balanced LogP (est. 2.24–2.5) & moderate PSA (est. 45 Ų) enhance bioavailability | Data from methyl cyclohexanecarboxylate [9] |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8